Bienvenue dans la boutique en ligne BenchChem!

Troparil

Dopamine transporter uptake inhibition comparative potency

Troparil (CAS 50372‑80‑0; also known as WIN 35,065‑2, β‑CPT) is a synthetic phenyltropane‑based dopamine reuptake inhibitor (DRI) that was designed to dissect the stimulant properties of cocaine from its local anesthetic and cardiotoxic effects. It is a high‑affinity ligand for the dopamine transporter (DAT) and is widely employed in basic neuroscience and drug‑discovery research to map DAT distribution, study transporter kinetics, and evaluate potential pharmacotherapies for stimulant use disorders.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 50372-80-0
Cat. No. B042576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTroparil
CAS50372-80-0
Synonyms(1R-(exo,exo))-8-methyl-3-phenyl-8-azabicyclo(3.2.1)octane-2-carboxylic acid methyl ester
2-methoxycarbonyl-3-phenyltropane
troparil
troparil hydrochloride, (1R-(2-endo,3-exo))-isomer
troparil, (1R-(2-endo,3-exo))-isomer
troparil, (1S-(exo,exo))-isomer
troparil, (2-endo,3-exo)-isomer
troparil, 1,5-naphthalenedisulfonate (1:1), (1R-(exo,exo))-isomer
troparil, 1,5-naphthalenedisulfonate (1:1), (1S-(exo,exo))-isomer
troparil, 1,5-naphthalenedisulfonate (2:1), (1R-(exo,exo))-isomer
troparil, 1,5-naphthalenedisulfonate, (1R-(exo,exo))-isomer
troparil, 1R-(exo,exo)-isomer
Win 35,065
Win 35,065-2
Win 35,065-3
Win 35065
Win 35065-2
Win 35065-3
Win-35,065
Win-35065
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m0/s1
InChIKeyOMBOXYLBBHNWHL-YJNKXOJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Troparil (WIN 35,065‑2) – Procurement‑Grade Dopamine Transporter Research Tool


Troparil (CAS 50372‑80‑0; also known as WIN 35,065‑2, β‑CPT) is a synthetic phenyltropane‑based dopamine reuptake inhibitor (DRI) that was designed to dissect the stimulant properties of cocaine from its local anesthetic and cardiotoxic effects [1]. It is a high‑affinity ligand for the dopamine transporter (DAT) and is widely employed in basic neuroscience and drug‑discovery research to map DAT distribution, study transporter kinetics, and evaluate potential pharmacotherapies for stimulant use disorders. Troparil is differentiated from its closest structural analogs by a unique combination of DAT potency, norepinephrine transporter (NET) selectivity, and a non‑hydrolysable carbon–carbon bond that confers a prolonged duration of action [2].

Why Troparil Cannot Be Replaced by Cocaine, WIN 35,428, or Other Phenyltropanes


Troparil occupies a distinct pharmacological space among DAT inhibitors. Unlike cocaine, it exhibits 4‑ to 5‑fold greater potency at DAT and NET while simultaneously showing reduced serotonin transporter (SERT) inhibition, yielding a unique monoamine‑transporter profile [1]. Compared with the closely related 4‑fluorophenyl analog WIN 35,428 (CFT), Troparil is the only regular phenyltropane whose NET affinity surpasses its DAT affinity [2]. Furthermore, Troparil’s direct carbon–carbon bond between the phenyl and tropane rings eliminates the ester‑linked local anesthetic activity of cocaine and confers a longer duration of action [3]. These differences invalidate the use of cocaine, WIN 35,428, or other phenyltropanes as “drop‑in” replacements for Troparil in experiments that depend on precise transporter‑selectivity ratios, metabolic stability, or in‑vivo duration of effect.

Troparil Quantitative Differentiation Guide for Scientific Selection


Dopamine Uptake Inhibition: 4–5‑Fold More Potent Than Cocaine

Troparil inhibits dopamine reuptake 4–5 times more potently than cocaine. In a 2024 study using human DAT, Troparil blocked dopamine uptake with an IC₅₀ approximately 4‑ to 5‑fold lower than that of cocaine [1]. This translates to an in‑vivo dose differential: optimal locomotor sensitization is achieved with 3 mg/kg Troparil versus 25 mg/kg cocaine in mice, a >8‑fold potency advantage [2]. Comparators such as WIN 35,428 (CFT) exhibit comparable DAT affinity (Ki ≈ 23 nM for [³H]DA uptake; IC₅₀ = 14 nM binding) but lack the NET‑biased selectivity of Troparil [3].

Dopamine transporter uptake inhibition comparative potency

SERT Selectivity: Reduced Serotonergic Activity vs. Cocaine

Troparil shows markedly weaker serotonin reuptake inhibition than cocaine, a feature that reduces the risk of serotonin‑mediated side effects in experimental models. The MDPI study reports that Troparil’s SERT inhibition is “lower” than cocaine’s, while cocaine non‑selectively blocks DAT, NET, and SERT with similar potency [1]. This results in a higher DAT/SERT selectivity ratio for Troparil compared with cocaine, an important consideration when assaying dopamine‑specific signaling.

Serotonin transporter selectivity ratio off‑target profile

NET‑Biased Transporter Interaction: Unique Among Phenyltropanes

Troparil is the only regular phenyltropane whose affinity for the norepinephrine transporter (NET) exceeds its affinity for the dopamine transporter (DAT) [1]. This NET‑biased profile contrasts sharply with analogs like WIN 35,428 and RTI‑121, which are DAT‑selective. The distinctive NET/DAT ratio may explain Troparil’s longer‑lasting stimulant effects and could influence its abuse‑liability profile, making it a crucial tool for studying noradrenergic contributions to psychostimulant action.

Norepinephrine transporter NET/DAT ratio phenyltropane selectivity

Metabolic Stability: Demethylation vs. Ester Hydrolysis

A 2024 metabolism study demonstrated that Troparil’s primary phase I pathway is demethylation, whereas cocaine undergoes rapid ester hydrolysis [1]. Troparil formed four phase I and three phase II metabolites, with demethylation as the main metabolic step; hydroxylation of the tropane and phenyl rings followed, along with glucuronidation. This metabolic profile avoids the ester‑linked anesthetic activity of cocaine and contributes to Troparil’s extended duration of action. For forensic and clinical toxicology laboratories, distinct metabolites provide unambiguous markers of Troparil exposure, unlike cocaine where benzoylecgonine is the standard biomarker.

Metabolite identification phase I metabolism forensic toxicology

In‑Vivo Potency: 3–10‑Fold Greater Than Cocaine in Self‑Administration

In squirrel monkey self‑administration studies, WIN 35,065‑2 (Troparil) was 3–10 times more potent than cocaine in maintaining responding [1]. Importantly, both drugs were equally effective in maintaining self‑administration, but Troparil achieved this at substantially lower unit doses. This potency advantage aligns with its higher DAT affinity and translates to reduced compound requirements for chronic in‑vivo experiments.

Intravenous self‑administration reinforcement efficacy abuse liability

Optimal Research and Industrial Use Cases for Troparil Based on Proven Differentiation


Dopaminergic‑Specific Neurotransmission Studies Requiring Enhanced DAT Potency

Researchers investigating dopamine‑specific signaling cascades or transporter kinetics can leverage Troparil’s 4–5‑fold greater DAT inhibition potency over cocaine [1] and its reduced SERT activity [2]. This reduces serotonin‑mediated confounds and allows lower compound concentrations, minimizing off‑target binding in brain‑slice and synaptosomal preparations.

Comprehensive Phenyltropane SAR Libraries Profiling DAT, NET, and SERT

Troparil’s unique NET‑biased selectivity—the only regular phenyltropane with NET affinity > DAT affinity [3]—makes it an essential member of any structure‑activity relationship (SAR) panel aimed at dissecting transporter‑specific pharmacophores. Including Troparil ensures full coverage of the monoamine‑transporter selectivity spectrum.

Forensic and Clinical Toxicology Reference Standard for Non‑Cocaine Metabolites

The distinct metabolic pathway of Troparil (demethylation as the primary phase I step, producing four phase I and three phase II metabolites) enables its use as a reference standard for detecting Troparil exposure in biological matrices, separate from cocaine’s benzoylecgonine markers [4].

In‑Vivo Stimulant Research with Lower Compound Consumption

Troparil’s 3–10‑fold higher self‑administration potency relative to cocaine [5] makes it a cost‑effective alternative for chronic intravenous self‑administration and locomotor sensitization studies, where smaller quantities of compound achieve equivalent behavioral endpoints.

Quote Request

Request a Quote for Troparil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.